molecular formula C15H21N3O2S B255491 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol

2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol

Cat. No. B255491
M. Wt: 307.4 g/mol
InChI Key: AONBETIFMISDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol, also known as MRS2578, is a selective P2Y6 receptor antagonist. This compound has been studied extensively due to its potential applications in various scientific research areas.

Mechanism of Action

2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol acts as a competitive antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular UDP. By blocking the activation of the P2Y6 receptor, 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol inhibits downstream signaling pathways involved in inflammation, immune response, and cancer cell proliferation.
Biochemical and physiological effects:
Studies have shown that 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia and macrophages. In addition, 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol has been shown to inhibit the migration and invasion of cancer cells, as well as induce apoptosis in cancer cells. These effects suggest that 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol may have therapeutic potential in the treatment of neuroinflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol in lab experiments is its high selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor without affecting other P2 receptors. However, one limitation of using 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.

Future Directions

Future research on 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol could focus on identifying its potential therapeutic applications in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, further studies could investigate the potential synergistic effects of 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol with other drugs or compounds in treating neuroinflammatory diseases and cancer. Finally, the development of more potent and selective P2Y6 receptor antagonists could improve the efficacy of 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol and other compounds in this class.

Synthesis Methods

2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol can be synthesized through a multistep process involving the reaction of 7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine with 2-(2-chloroethoxy)ethanol in the presence of a base. The resulting intermediate is then treated with sodium hydride and 2-bromoethanol to yield the final product.

Scientific Research Applications

2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol has been widely used in scientific research, particularly in the fields of neuroscience, immunology, and cancer research. In neuroscience, 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol has been shown to inhibit microglial activation and reduce inflammation, making it a potential therapeutic target for neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. In immunology, 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In cancer research, 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer and melanoma.

properties

Product Name

2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

2-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C15H21N3O2S/c1-10-2-3-11-12(8-10)21-15-13(11)14(17-9-18-15)16-4-6-20-7-5-19/h9-10,19H,2-8H2,1H3,(H,16,17,18)

InChI Key

AONBETIFMISDRG-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCOCCO

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCOCCO

Origin of Product

United States

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